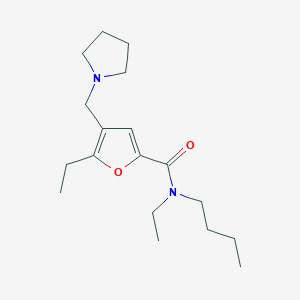
3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate
Übersicht
Beschreibung
3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MQPA is a potent inhibitor of proteases, which are enzymes that play a crucial role in many biological processes. In
Wissenschaftliche Forschungsanwendungen
3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and agriculture. In medicine, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to inhibit the activity of proteases that are involved in the progression of diseases such as cancer, Alzheimer's, and HIV. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has also been used as a tool to study the function of proteases in different biological processes. In biotechnology, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been used to develop new protease inhibitors and to improve the production of recombinant proteins. In agriculture, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been used to develop new insecticides and herbicides that target proteases in pests and weeds.
Wirkmechanismus
3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate inhibits the activity of proteases by binding to their active site, which prevents the protease from cleaving its substrate. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to be a competitive inhibitor of many proteases, including serine proteases, cysteine proteases, and metalloproteases. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has also been shown to be selective in its inhibition of proteases, which makes it a valuable tool for studying the function of specific proteases in different biological processes.
Biochemical and Physiological Effects:
3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to have various biochemical and physiological effects on cells and organisms. Inhibition of proteases by 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate can lead to the accumulation of proteins that are normally degraded by proteases, which can affect cellular processes such as signaling, metabolism, and apoptosis. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has also been shown to have anti-inflammatory effects by inhibiting the activity of proteases that are involved in the inflammatory response. In addition, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to have antiviral effects by inhibiting the activity of proteases that are involved in the replication of viruses such as HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate in lab experiments is its potency and selectivity as a protease inhibitor. 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has been shown to be effective at inhibiting a wide range of proteases, which makes it a valuable tool for studying the function of proteases in different biological processes. However, one of the limitations of using 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate is its potential cytotoxicity at high concentrations, which can affect the viability of cells and organisms.
Zukünftige Richtungen
There are many future directions for the research and development of 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate. One direction is the optimization of the synthesis method to improve the yield and purity of 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate. Another direction is the development of new protease inhibitors based on the structure of 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate. These inhibitors could be used to target specific proteases that are involved in different diseases and biological processes. Additionally, the application of 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate in agriculture could be further explored to develop new insecticides and herbicides that are more effective and environmentally friendly. Overall, 3-(2-methyl-5-quinolinyl)-2-pyrazinecarbonitrile trifluoroacetate has great potential for further research and development in various fields.
Eigenschaften
IUPAC Name |
3-(2-methylquinolin-5-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-10-5-6-11-12(3-2-4-13(11)19-10)15-14(9-16)17-7-8-18-15/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWWKUBPIDUDRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(1H-indol-1-ylmethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4254910.png)

![4-ethyl-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B4254932.png)
![5-(4-{[(6-methoxypyrimidin-4-yl)amino]methyl}piperidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B4254936.png)
![N-[4-({4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}methyl)phenyl]acetamide](/img/structure/B4254941.png)
![N-(2-isopropoxyethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4254949.png)


![5-methyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B4254963.png)
![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B4254982.png)
![2-methyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4254985.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4254991.png)